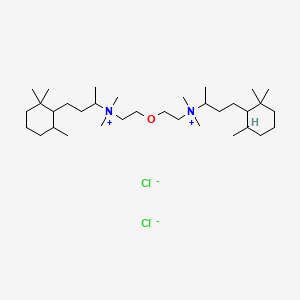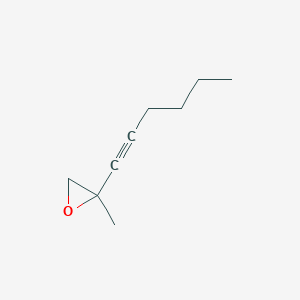
2-Hex-1-ynyl-2-methyl-oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hex-1-ynyl-2-methyl-oxirane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and an alkyne group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hex-1-ynyl-2-methyl-oxirane can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetone with 1-hexyne. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hex-1-ynyl-2-methyl-oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (MCPBA) and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
2-Hex-1-ynyl-2-methyl-oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Hex-1-ynyl-2-methyl-oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, forming more stable products. The alkyne group can also participate in addition reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
2-Methyl-2-(1-methylethyl)-oxirane: Similar structure but lacks the alkyne group.
1-Hexyne: Contains the alkyne group but lacks the oxirane ring.
2-Methyl-oxirane: Contains the oxirane ring but lacks the alkyne group
Uniqueness: 2-Hex-1-ynyl-2-methyl-oxirane is unique due to the presence of both an oxirane ring and an alkyne group. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Propiedades
Número CAS |
7138-42-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-hex-1-ynyl-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9(2)8-10-9/h3-5,8H2,1-2H3 |
Clave InChI |
GFTVYOKWIIHNHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
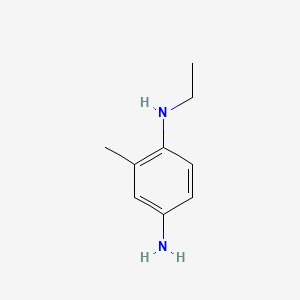
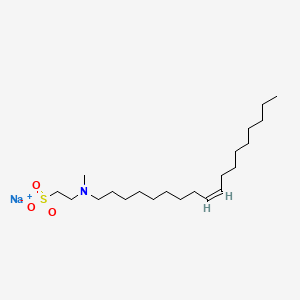


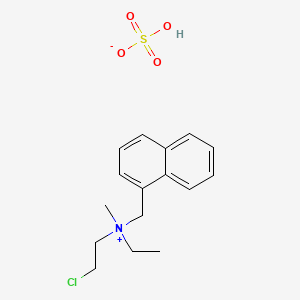
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

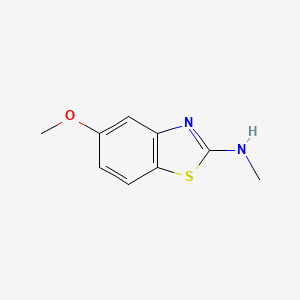
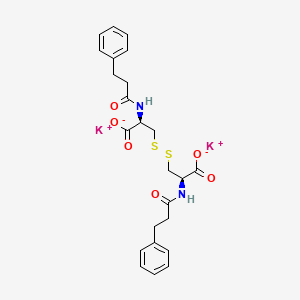
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
